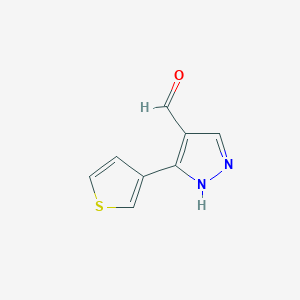
3-(thiophène-3-yl)-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Propriétés anticancéreuses
3-(thiophène-3-yl)-1H-pyrazole-4-carbaldéhyde : et ses dérivés ont été étudiés pour leurs propriétés anticancéreuses potentielles. Les dérivés du thiophène sont connus pour présenter une variété d'effets pharmacologiques, y compris une activité anticancéreuse . La capacité du composé à interagir avec diverses cibles biologiques peut être exploitée pour développer de nouveaux agents thérapeutiques qui peuvent inhiber la croissance des cellules cancéreuses ou induire l'apoptose dans les cellules malignes.
Applications anti-inflammatoires
Le fragment thiophène est une caractéristique commune de nombreux médicaments anti-inflammatoires. Le squelette structural de This compound pourrait être modifié pour améliorer son interaction avec les voies biologiques responsables de l'inflammation, conduisant potentiellement au développement de nouveaux médicaments anti-inflammatoires .
Activité antimicrobienne
Les dérivés du thiophène se sont montrés prometteurs dans la lutte contre les infections microbiennes. Le composé en question pourrait être utilisé pour synthétiser de nouvelles molécules ayant des propriétés antimicrobiennes, ciblant une variété de pathogènes, y compris les bactéries, les champignons et les virus .
Science des matériaux : Semiconducteurs organiques
Dans le domaine de la science des matériaux, les molécules à base de thiophène jouent un rôle important dans l'avancement des semiconducteurs organiquesThis compound pourrait contribuer au développement de nouveaux matériaux semiconducteurs organiques présentant des propriétés de transport de charge améliorées .
Diodes électroluminescentes organiques (OLED)
Les propriétés structurales des dérivés du thiophène les rendent adaptés à une utilisation dans les OLED. Des recherches sur les propriétés électroniques de This compound pourraient conduire à son application dans la fabrication d'OLED avec une meilleure luminosité et une meilleure efficacité énergétique .
Inhibition de la corrosion
Les dérivés du thiophène sont également utilisés comme inhibiteurs de corrosion dans la chimie industrielle. Le composé This compound pourrait être exploré pour son potentiel à protéger les métaux et les alliages de la corrosion, prolongeant ainsi leur durée de vie et leur fiabilité .
Mécanisme D'action
Target of action
Pyrazole and thiophene derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to possess significant biological activities, stimulating research activity in medicinal chemistry and chemical biology .
Mode of action
The mode of action of pyrazole and thiophene derivatives can vary greatly depending on the specific compound and its structure. For example, some pyrazole derivatives have been found to inhibit different types of enzymes which play important roles in cell division .
Biochemical pathways
Some pyrazole derivatives have been found to inhibit cyclooxygenase and 5-lipoxygenase, enzymes that are involved in inflammation and cancer .
Pharmacokinetics
All synthesized compounds of a similar study demonstrated good drug-likeness values, suggesting that they might present good passive oral absorption .
Result of action
Some pyrazole derivatives have been found to possess anticancer activities .
Action environment
Many environmental risk factors, along with smoking, are associated with lung cancer .
Analyse Biochimique
Biochemical Properties
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites . Additionally, the distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde to these compartments, thereby influencing its activity and overall impact on cellular function.
Propriétés
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIWROIPVTAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



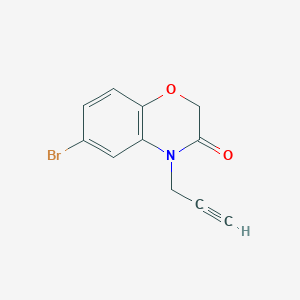


![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
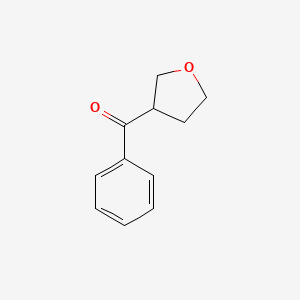
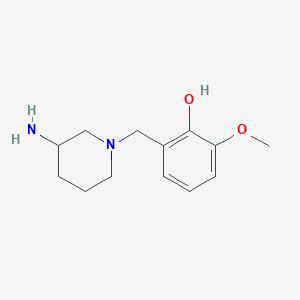
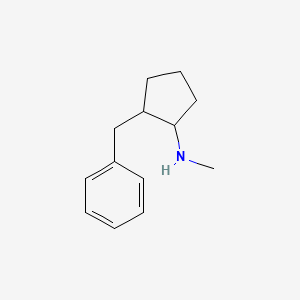
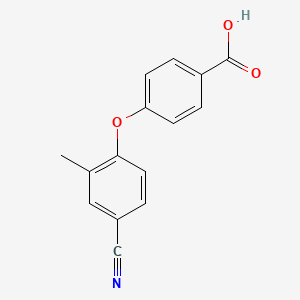
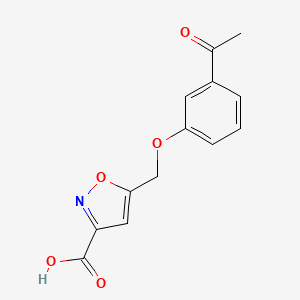
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
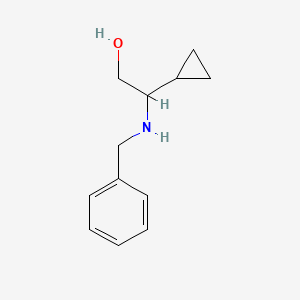
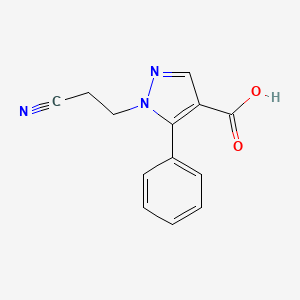
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
